molecular formula C6H13ClFN B12286532 (R)-2-(Fluoromethyl)piperidine hydrochloride

(R)-2-(Fluoromethyl)piperidine hydrochloride

Cat. No.: B12286532
M. Wt: 153.62 g/mol
InChI Key: TZEPUTKZDWKKRR-FYZOBXCZSA-N
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Description

®-2-(Fluoromethyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. The addition of a fluoromethyl group to the piperidine ring enhances its chemical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Fluoromethyl)piperidine hydrochloride typically involves the fluoromethylation of piperidine. One common method is the reaction of piperidine with a fluoromethylating agent such as fluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the fluoromethylating agent.

Industrial Production Methods

Industrial production of ®-2-(Fluoromethyl)piperidine hydrochloride often employs continuous flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and purity of the final product. The use of microreactors also allows for safer handling of reactive intermediates and better scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

®-2-(Fluoromethyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the fluoromethyl group to a methyl group.

    Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ®-2-(Fluoromethyl)piperidine hydrochloride can yield N-oxides, while reduction can produce the corresponding methyl derivative.

Scientific Research Applications

®-2-(Fluoromethyl)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Industry: The compound is used in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of ®-2-(Fluoromethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)piperidine hydrochloride
  • Piperidine hydrochloride
  • Methylpiperidine hydrochloride

Uniqueness

®-2-(Fluoromethyl)piperidine hydrochloride is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it more effective in various applications compared to its analogues .

Properties

Molecular Formula

C6H13ClFN

Molecular Weight

153.62 g/mol

IUPAC Name

(2R)-2-(fluoromethyl)piperidine;hydrochloride

InChI

InChI=1S/C6H12FN.ClH/c7-5-6-3-1-2-4-8-6;/h6,8H,1-5H2;1H/t6-;/m1./s1

InChI Key

TZEPUTKZDWKKRR-FYZOBXCZSA-N

Isomeric SMILES

C1CCN[C@H](C1)CF.Cl

Canonical SMILES

C1CCNC(C1)CF.Cl

Origin of Product

United States

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